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Compound of Interest

Compound Name: GW842166X

Cat. No.: B1672485

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GW842166X is a potent and highly selective agonist for the cannabinoid receptor 2 (CB2), a G
protein-coupled receptor predominantly expressed in immune cells and peripheral tissues.[1][2]
Its selectivity for CB2 over the cannabinoid receptor 1 (CB1) makes it an attractive therapeutic
candidate, as it is expected to provide anti-inflammatory and analgesic effects without the
psychoactive side effects associated with CB1 activation.[2][3] This technical guide provides a
comprehensive overview of GW842166X, including its pharmacological profile, mechanism of
action, and relevant experimental methodologies. The information is intended to support
researchers, scientists, and drug development professionals in their evaluation and potential
application of this compound.

Chemical Properties

GW842166X, with the chemical name 2-(2,4-dichloroanilino)-N-(tetrahydropyran-4-ylmethyl)-4-
(trifluoromethyl)pyrimidine-5-carboxamide, is a synthetic molecule based on a pyrimidine core.

[2]14]
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Property Value

2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-
IUPAC Name pyran-4-yl)methyl]-4-(trifluoromethyl)-5-

pyrimidinecarboxamide[2]

CAS Number 666260-75-9[2]
Molecular Formula C1sH17CI2F3N402[2]
Molar Mass 449.26 g-mol~1[2]

Pharmacological Profile: Quantitative Data

GW842166X demonstrates high potency and selectivity for the human and rat CB2 receptors.
[5] The following tables summarize the key quantitative data from various in vitro and in vivo
studies.

Table 1: In Vitro Receptor Binding and Functional Activity
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Parameter Species Receptor Value Assay Type Reference
Functional

ECso Human CB2 63 nM [1]
Assay
Functional

ECso Rat CB2 91 nM [1]
Assay
Adenylyl

ECso Human CB2 133 nM Cyclase [1]
Assay
Adenylyl

Emax Human CcB2 101% Cyclase [1]
Assay
FLIPR Assay

ECso Human cB2 7.78 UM (Caz+ [1]14]
mobilization)
FLIPR Assay

Emax Human CB2 84% (Caz+ [1]
mobilization)

ICso Human CB2 133 nM [4]

ICso0 Human CB1 >25 uM [4]

No significant
Activity at agonist Recombinant
Human & Rat CB1 .
CB1 activity up to Assays

30 uM

Table 2: In Vivo Efficacy in Animal Models
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Animal Model Species Effect Dosage (EDso) Reference
Inflammatory
Pain (FCA- Reversal of
) Rat ] 0.1 mg/kg (oral) [1][5]
induced hyperalgesia
hyperalgesia)

Reversal of
Neuropathic Pain Rat decreased paw 15 mg/kg (oral, 8 1

a

(CCI model) withdrawal days)

threshold

Neuroprotective
6-OHDA-induced ] ]

) effects against 1 mg/kg (daily for
Parkinson's Mouse ) [6][7]
) dopamine 3 weeks)

Disease Model

neuron loss

Mechanism of Action and Signaling Pathways

The CB2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o
family of signal transduction proteins.[8][9] Activation of the CB2 receptor by an agonist like
GW842166X initiates a cascade of intracellular signaling events.

Canonical Gi/lo-Coupled Signaling Pathway

The primary mechanism of action for CB2 receptor agonists involves the inhibition of adenylyl
cyclase activity, leading to a decrease in intracellular cyclic AMP (cCAMP) levels.[3][8][9] This
reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA).[9]
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Canonical CB2 Receptor Signaling Pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Both CB1 and CB2 receptors have been shown to stimulate the p42/p44 mitogen-activated
protein kinase (MAPK) pathway.[8] This activation is mediated through the Gy subunits of the

G protein and can influence cellular processes such as cell migration, proliferation, and
cytokine production.[9][10]
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CB2 Receptor-Mediated MAPK Pathway Activation.

Experimental Protocols

The characterization of GW842166X involves standard pharmacological assays to determine
its binding affinity, functional potency, and efficacy.

Radioligand Binding Assay (for Affinity Determination)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its
ability to displace a radiolabeled ligand from the receptor.

General Protocol:

 Membrane Preparation: Cell membranes expressing the human CB2 receptor are prepared
from transfected cell lines (e.g., CHO or HEK293 cells).[11][12]

¢ |ncubation: Membranes are incubated with a fixed concentration of a radiolabeled CB2
ligand (e.g., [BH]CP55,940) and varying concentrations of the unlabeled test compound
(GW842166X).[12]

e Separation: Bound and free radioligand are separated by rapid vacuum filtration.

o Quantification: The amount of radioactivity bound to the membranes is quantified using liquid
scintillation counting.

o Data Analysis: The ICso value (concentration of the test compound that inhibits 50% of the
specific binding of the radioligand) is determined and converted to a Ki value using the
Cheng-Prusoff equation.
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Workflow for Radioligand Binding Assay.

cAMP Functional Assay (for Potency and Efficacy)

This assay measures the ability of an agonist to inhibit adenylyl cyclase and decrease
intracellular cAMP levels.

General Protocol (using HTRF or similar technology):

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b1672485?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Cell Culture: Cells expressing the CB2 receptor are cultured in appropriate media.

Stimulation: Cells are pre-treated with forskolin (to stimulate adenylyl cyclase and raise basal
CAMP levels) and then incubated with varying concentrations of GW842166X.[13][14]

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is
measured using a competitive immunoassay, often employing technologies like
Homogeneous Time-Resolved Fluorescence (HTRF) or bioluminescence-based methods
(e.g., CAMP-Glo™).[15][16][17]

Data Analysis: A concentration-response curve is generated to determine the ECso (potency)
and Emax (efficacy) of the agonist.
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Workflow for cAMP Functional Assay.

In Vivo Applications and Therapeutic Potential

GW842166X has demonstrated significant efficacy in preclinical models of pain and

neurodegeneration.

 Inflammatory and Neuropathic Pain: Oral administration of GW842166X has been shown to

produce potent analgesic and anti-hyperalgesic effects in rodent models of inflammatory and
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neuropathic pain.[1][2][5] Its efficacy in these models suggests its potential as a non-opioid
analgesic.

o Neuroprotection: In a mouse model of Parkinson's disease, GW842166X exerted
neuroprotective effects by attenuating the loss of dopaminergic neurons.[6][7][18] These
effects are likely mediated by the activation of CB2 receptors on microglia, leading to a
reduction in neuroinflammation.[19][20]

Conclusion

GW842166X is a valuable research tool and a promising therapeutic candidate due to its high
potency and selectivity for the CB2 receptor. Its ability to modulate immune responses and
provide analgesia without the psychoactive effects associated with CB1 agonism makes it a
compelling molecule for further investigation in the context of inflammatory diseases, chronic
pain, and neurodegenerative disorders. The data and protocols presented in this guide offer a
solid foundation for researchers and drug development professionals to explore the full
potential of GW842166X.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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